3-Isomangostin Hydrate

Descripción general

Descripción

3-Isomangostin Hydrate: is a natural xanthone compound that can be isolated from the plant Cratoxylum formosum ssp. pruniflorum . It is known for its antibacterial activity and has been studied for its potential therapeutic properties . The compound has a molecular formula of C24H28O7 and a molecular weight of 428.47 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Isomangostin Hydrate can be synthesized from 3-Isomangostin through a reaction involving toluene-4-sulfonic acid and acetic acid in benzene at room temperature for 20 hours . The reaction mixture is then extracted with ethyl acetate, washed with saturated sodium bicarbonate and water, dried over anhydrous sodium sulfate, and evaporated at reduced pressure. The product is purified by chromatography over silica gel using a 20% acetone-hexane eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and standard laboratory techniques makes it feasible for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Isomangostin Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at the hydroxyl groups or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Applications

3-Isomangostin hydrate serves as a reference standard in analytical chemistry, particularly for the identification and quantification of xanthones in natural products. Its unique chemical structure allows researchers to utilize it in various chemical reactions, including oxidation, reduction, and substitution processes. The compound's stability and purity make it an essential tool for developing analytical methods in pharmacognosy and phytochemistry .

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity , effectively scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species, which are implicated in various chronic diseases .

Anti-Inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Studies have shown that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, thereby inhibiting growth. This activity positions it as a candidate for developing natural antimicrobial agents .

Anticancer Potential

One of the most promising applications of this compound is its potential as an anticancer agent . Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and the inhibition of key signaling pathways such as NF-κB and MAPK .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound, particularly against neurodegenerative diseases. Its ability to mitigate oxidative stress and inflammation may contribute to protecting neuronal cells from degeneration .

Industrial Applications

In the industrial sector, this compound is being explored for its potential in developing natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it a valuable ingredient in dietary supplements aimed at enhancing health and preventing diseases .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxicity of various xanthones, including this compound, found that it retained significant cytotoxic activity against HT-29 human colon cancer cells. The structure-activity relationship indicated that specific functional groups on the xanthone structure were crucial for its anticancer effects .

Case Study 2: Anti-Inflammatory Effects

In an experimental model of inflammation induced by carrageenin, administration of this compound resulted in a marked reduction in paw edema and leukocyte recruitment, demonstrating its potential as an anti-inflammatory therapeutic agent .

Mecanismo De Acción

3-Isomangostin Hydrate exerts its effects through various mechanisms:

Antibacterial Activity: The compound disrupts bacterial cell walls and inhibits bacterial growth.

Enzyme Inhibition: It inhibits mammalian DNA polymerases and acetylcholinesterase, affecting cellular processes and neurotransmission.

Cytotoxic Activity: The compound induces apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparación Con Compuestos Similares

- Alpha-Mangostin

- Beta-Mangostin

- Gamma-Mangostin

Comparison: 3-Isomangostin Hydrate is unique among these compounds due to its specific antibacterial and enzyme inhibitory activities .

Actividad Biológica

3-Isomangostin hydrate is a xanthone derivative derived from the mangosteen fruit (Garcinia mangostana), known for its rich composition of bioactive compounds. This article explores the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

3-Isomangostin is one of the several xanthones isolated from mangosteen, which has been studied for its various health benefits. The compound has shown significant antioxidant, anti-inflammatory, antibacterial, and anticancer properties.

Antioxidant Activity

3-Isomangostin exhibits potent antioxidant activity, which is crucial in combating oxidative stress linked to various chronic diseases. Studies indicate that xanthones from mangosteen can enhance the body's antioxidant defenses by increasing the activity of endogenous antioxidants and reducing oxidative damage to cells .

Anti-Inflammatory Effects

Research has demonstrated that 3-isomangostin can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. For instance, γ-mangostin, a related compound, has been shown to suppress the release of prostaglandin E2 (PGE2) in vitro, indicating a similar potential for 3-isomangostin in reducing inflammation .

Antibacterial Properties

The antibacterial activity of 3-isomangostin is notable against various pathogens. In vitro studies have reported that it inhibits the growth of bacteria such as Staphylococcus aureus and Propionibacterium acnes, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 1.25 µg/ml .

| Pathogen | MIC (µg/ml) | Effect |

|---|---|---|

| Staphylococcus aureus | 0.625 - 1.25 | Inhibition of growth |

| Propionibacterium acnes | 1.0 | Bactericidal action |

| Streptococcus mutans | 0.625 | Disruption of biofilm formation |

Anticancer Activity

In cancer research, 3-isomangostin has shown promise in inhibiting tumor cell proliferation. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Studies

- In Vivo Studies on Tumor Models : A study investigated the effects of mangosteen extracts containing 3-isomangostin on tumor growth in mice models. Results indicated a significant reduction in tumor size and weight compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .

- Clinical Trials for Inflammation : A clinical trial involving human subjects consuming mangosteen juice showed a marked decrease in inflammatory markers such as C-reactive protein (CRP) after four weeks, correlating with increased antioxidant capacity in blood samples .

The biological activities of 3-isomangostin are attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals and upregulating antioxidant enzymes.

- Anti-inflammatory Pathway : Inhibiting the NF-kB pathway which leads to reduced expression of inflammatory cytokines.

- Antibacterial Action : Disruption of bacterial membrane integrity and inhibition of biofilm formation.

Propiedades

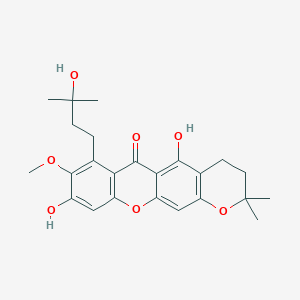

IUPAC Name |

5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZOIULTUMSCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001108831 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26063-96-7 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 183 °C | |

| Record name | 3-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.